1-(4-Nitrobenzyl)-4-(4-diethylaminophenylazo)pyridinium Bromide is a chemical compound with significant applications in research and analytical chemistry. Its molecular formula is and it has a molecular weight of approximately 390.5 g/mol. This compound is classified as a pyridinium salt and is known for its azo dye properties, which contribute to its utility in various scientific applications, particularly in spectrophotometric analyses and as a reagent in organic synthesis.
The synthesis of 1-(4-Nitrobenzyl)-4-(4-diethylaminophenylazo)pyridinium Bromide typically involves the coupling of 4-nitrobenzyl bromide with 4-diethylaminophenylazo compounds. The general method includes:
The structure of 1-(4-Nitrobenzyl)-4-(4-diethylaminophenylazo)pyridinium Bromide can be depicted as follows:
InChI=1S/C22H24N5O2.BrH/c1-3-26(4-2)21-11-7-19(8-12-21)23-24-20-13-15-25(16-14-20)17-18-5-9-22(10-6-18)27(28)29;/h5-16H,3-4,17H2,1-2H3;1H/q+1;/p-1
.1-(4-Nitrobenzyl)-4-(4-diethylaminophenylazo)pyridinium Bromide participates in various chemical reactions due to its functional groups:
The mechanism of action for 1-(4-Nitrobenzyl)-4-(4-diethylaminophenylazo)pyridinium Bromide primarily revolves around its ability to act as a chromogenic agent. Upon interaction with specific analytes, it undergoes structural changes that result in measurable colorimetric shifts. This property is exploited in various assays, particularly in environmental and biochemical analyses.
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in water |
Stability | Stable at room temperature |
1-(4-Nitrobenzyl)-4-(4-diethylaminophenylazo)pyridinium Bromide has several scientific uses:
This compound exemplifies the intersection of synthetic chemistry and analytical applications, showcasing its versatility across multiple scientific disciplines.
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.: 179461-46-2
CAS No.: 27545-53-5
CAS No.: 16079-52-0